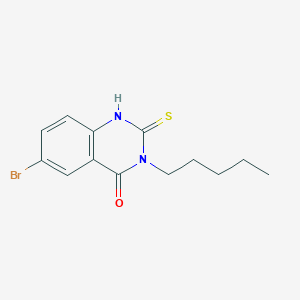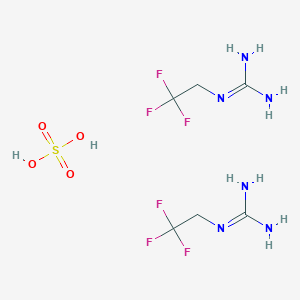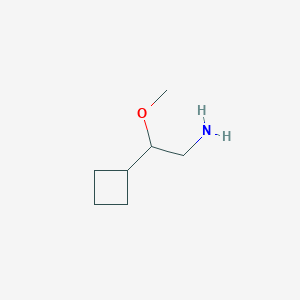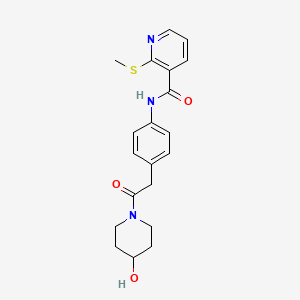![molecular formula C30H36N4O6 B2737088 1-(2-azepan-1-yl-2-oxoethyl)-6,7-dimethoxy-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione CAS No. 1223967-83-6](/img/structure/B2737088.png)
1-(2-azepan-1-yl-2-oxoethyl)-6,7-dimethoxy-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Quinazoline derivatives are synthesized through various chemical reactions, involving the condensation of different starting materials such as 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide with electrophilic reagents or the reaction of substituted quinones with hydrazoic acid. These processes highlight the diverse synthetic routes available for creating quinazoline and its derivatives, which could be relevant for the synthesis of the specified compound (Mahmoud et al., 2012); (Misiti, Moore, & Folkers, 1966).
Chemical Reactions and Properties
The study of quinazoline-2,4(1H,3H)-dione derivatives often involves examining their reactions with various amines and other compounds to generate new heterocyclic compounds. Such research can provide insights into the chemical properties and reactivity of quinazoline derivatives, which may be useful for understanding the behavior of the specified compound in different chemical environments (Yoshida, Tanaka, & Ohtaka, 1991).
Potential Biological Activities
Quinazoline derivatives have been explored for their potential biological activities, including antimicrobial properties and the ability to act as inhibitors against certain diseases. For instance, novel hybrid quinazolin-2,4-dione molecules have been synthesized and studied for their potential as inhibitors against malaria, highlighting the medicinal chemistry applications of quinazoline derivatives (Abdelmonsef et al., 2020).
Environmental and Green Chemistry Applications
The development of environmentally friendly synthesis methods for quinazoline-2,4(1H,3H)-dione, involving carbon dioxide mediation in water, represents an interest in green chemistry approaches. Such methods aim to reduce the environmental impact of chemical synthesis, which could be relevant for the eco-friendly production of the specified compound and related structures (Rasal & Yadav, 2016).
Propiedades
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]-6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O6/c1-39-25-17-23-24(18-26(25)40-2)33(20-27(35)31-13-5-3-4-6-14-31)30(38)34(29(23)37)19-21-9-11-22(12-10-21)28(36)32-15-7-8-16-32/h9-12,17-18H,3-8,13-16,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONAVWCCDJJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)N3CCCCCC3)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2737007.png)

![N-[cyclopropyl(phenyl)methyl]hydroxylamine](/img/structure/B2737010.png)
![(E)-3-((benzylimino)methyl)-2-((4-methoxyphenyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2737011.png)
![4-(2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2737012.png)




![(E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate](/img/structure/B2737024.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2737025.png)
![N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide](/img/structure/B2737026.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2737027.png)
